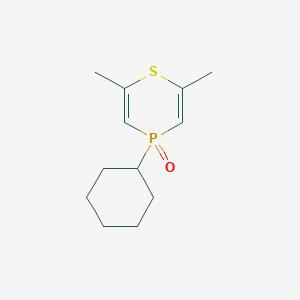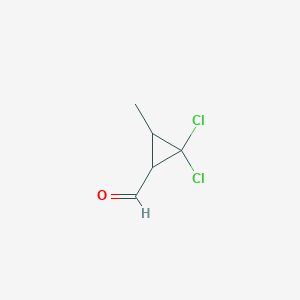
Acetic acid;tridecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tridecan-4-ol is a chemical compound that combines the properties of acetic acid and tridecan-4-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely used in the chemical industry. Tridecan-4-ol is a long-chain alcohol with a hydroxyl group attached to the fourth carbon atom. The combination of these two compounds results in a unique molecule with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-4-ol can be achieved through esterification, where acetic acid reacts with tridecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure complete conversion of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tridecan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tridecan-4-one or tridecanoic acid.
Reduction: Formation of tridecan-4-ol and acetic acid.
Substitution: Formation of substituted esters with various functional groups.
Applications De Recherche Scientifique
Acetic acid;tridecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;tridecan-4-ol involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets include membrane lipids and various enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the chemical industry.
Tridecan-4-ol: A long-chain alcohol with applications in organic synthesis and as a solvent.
Ethanol: A short-chain alcohol with similar solvent properties but different reactivity.
Butyric acid: A short-chain carboxylic acid with distinct odor and applications in food and pharmaceuticals.
Uniqueness
Acetic acid;tridecan-4-ol is unique due to its combination of a long-chain alcohol and acetic acid, resulting in a compound with both hydrophilic and hydrophobic properties. This dual nature makes it suitable for applications in diverse fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
60826-30-4 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
acetic acid;tridecan-4-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-12-13(14)11-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
GMGMYYMYVYAGHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




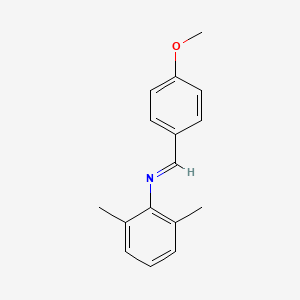
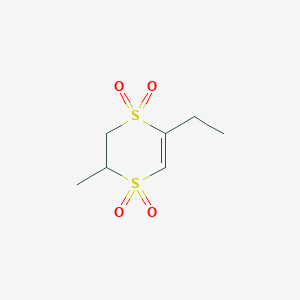
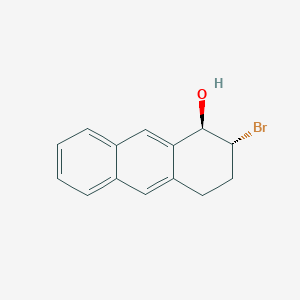


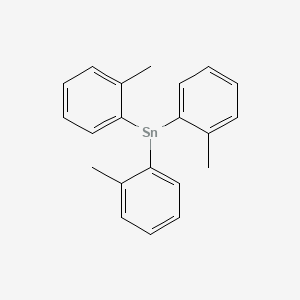
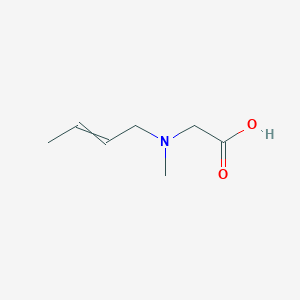

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
